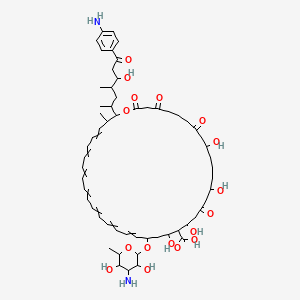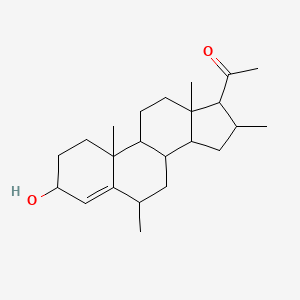
3-Hydroxy-6,16-dimethylpregn-4-en-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6,16-dimethylpregn-4-en-20-one is a pregnane steroid with the molecular formula C23H36O2. It is a derivative of progesterone and is known for its unique structural features, including hydroxyl and methyl groups at specific positions on the steroid backbone. This compound has been studied for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,16-dimethylpregn-4-en-20-one typically involves the modification of steroid precursorsThe Luche reduction, which uses sodium borohydride in the presence of cerium (III) chloride, is often employed for the selective reduction of the carbonyl group .
Industrial Production Methods
Industrial production of this compound may involve microbial transformation processes. For example, Mycobacterium neoaurum has been used to convert phytosterols into steroid intermediates, which can then be further modified to produce this compound . This method leverages the ability of microorganisms to selectively cleave and modify steroid structures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-6,16-dimethylpregn-4-en-20-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The carbonyl group at position 20 can be reduced to form a hydroxyl group.
Substitution: The methyl groups at positions 6 and 16 can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various organometallic reagents or halogenating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-6,16-dimethylpregn-4-en-20-one.
Reduction: Formation of 3-hydroxy-6,16-dimethylpregn-4-en-20-ol.
Substitution: Formation of derivatives with different functional groups at positions 6 and 16.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cell proliferation and differentiation.
Medicine: Investigated for its potential as a therapeutic agent in hormone-related disorders.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-6,16-dimethylpregn-4-en-20-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The compound’s effects are mediated through pathways involving steroid hormone signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melengestrol: A progestin with similar structural features.
Anagestone: Another progesterone derivative with comparable biological activities.
Medroxyprogesterone acetate: A widely used progestin in hormone therapy.
Uniqueness
3-Hydroxy-6,16-dimethylpregn-4-en-20-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological properties.
Propriétés
IUPAC Name |
1-(3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEJLEVEJWUXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864982 |
Source


|
| Record name | 3-Hydroxy-6,16-dimethylpregn-4-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
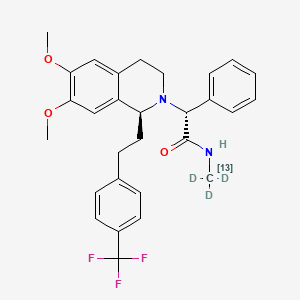
![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)

![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)
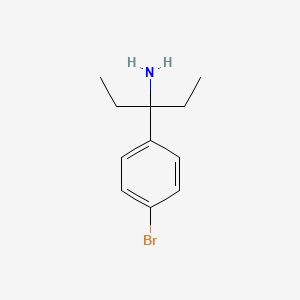
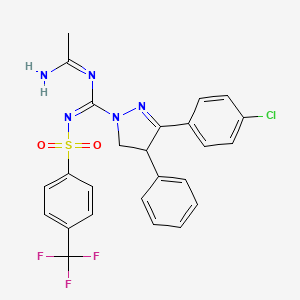
![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
